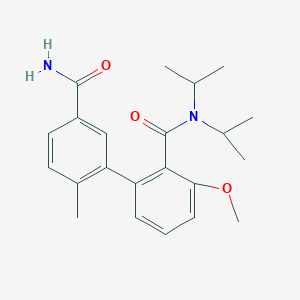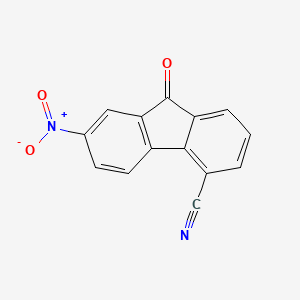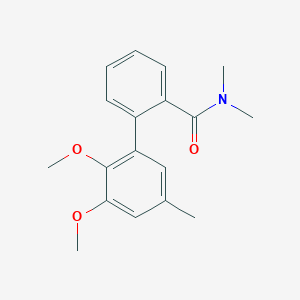
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate, also known as DMC, is a chemical compound that has been widely studied for its potential applications in various fields. DMC is a colorless and odorless solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate can reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
In animal studies, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to improve cognitive function and reduce inflammation in the brain. It has also been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it a useful compound for studying the effects of various treatments on cells and tissues. However, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is relatively expensive and can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate. One potential future direction is the development of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to better understand the mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate involves the reaction of cyclohexanone with urea in the presence of a catalyst such as zinc oxide. The reaction produces a mixture of isomers, which can be separated by fractional distillation. The resulting dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a plant growth regulator and a pesticide. It has been shown to increase crop yield and improve plant resistance to environmental stresses such as drought and heat.
In materials science, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a cross-linking agent for polymers and as a precursor for the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h12-15H,3-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNPOILBBPBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)


![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
